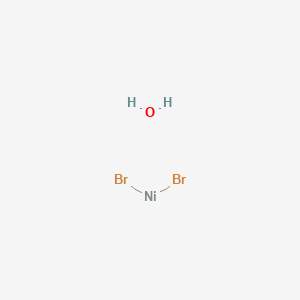
Nickel(II)bromide hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(II) bromide hydrate is an inorganic compound with the chemical formula NiBr₂·xH₂O, where x represents the number of water molecules associated with the compound. It exists in various hydrated forms, including dihydrate, trihydrate, and hexahydrate. The compound is typically a yellow-brown solid that dissolves in water to form blue-green solutions . Nickel(II) bromide hydrate is known for its Lewis acid character and is used in various chemical reactions and industrial applications.
Mecanismo De Acción
- The primary target of Nickel(II) bromide hydrate is the molecular and cellular environment within which it interacts. Specifically, it forms complexes by coordinating with bromine atoms and water molecules through a process known as chelation . Chelation allows Nickel(II) bromide hydrate to bind to other molecules, resulting in the formation of stable complexes.
Target of Action
Análisis Bioquímico
Biochemical Properties
Nickel(II) bromide hydrate has Lewis acid character, as indicated by its tendency to hydrate and form adducts with a variety of other Lewis bases . It is used to prepare catalysts for cross-coupling reactions and various carbonylations
Cellular Effects
It is known that nickel compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Through chelation, Nickel(II) bromide hydrate can bind to other molecules, resulting in the formation of stable complexes .
Métodos De Preparación
Nickel(II) bromide hydrate can be synthesized through several methods:
Synthetic Routes and Reaction Conditions: One common method involves the reaction of nickel metal or nickel(II) oxide with hydrobromic acid. The reaction is typically carried out under controlled conditions to ensure complete dissolution and formation of the desired hydrate form.
Industrial Production Methods: Industrially, nickel(II) bromide hydrate is produced by dissolving nickel(II) bromide in water and allowing it to crystallize into the desired hydrate form.
Análisis De Reacciones Químicas
Nickel(II) bromide hydrate undergoes various types of chemical reactions:
Oxidation and Reduction: It can participate in redox reactions, where it acts as an oxidizing or reducing agent depending on the reaction conditions.
Substitution Reactions: Nickel(II) bromide hydrate can undergo substitution reactions with other halides or ligands, forming different nickel complexes.
Common Reagents and Conditions: Typical reagents include halides, ligands, and reducing agents. Reactions are often carried out in aqueous or organic solvents under controlled temperatures.
Major Products: The reactions can yield various nickel complexes, including those with different ligands or halides.
Aplicaciones Científicas De Investigación
Nickel(II) bromide hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in cross-coupling reactions and carbonylations.
Biology and Medicine: While not extensively used in biological or medical applications, its role as a catalyst in organic synthesis can indirectly contribute to the development of pharmaceuticals.
Industry: Nickel(II) bromide hydrate is used in the preparation of metal-organic frameworks and polymers.
Comparación Con Compuestos Similares
Nickel(II) bromide hydrate can be compared with other similar compounds:
Nickel(II) Chloride: Similar to nickel(II) bromide hydrate, nickel(II) chloride forms hydrates and is used in various chemical reactions. nickel(II) bromide hydrate has a higher Lewis acid character.
Nickel(II) Iodide: This compound also forms hydrates and is used in similar applications. Nickel(II) bromide hydrate is more commonly used due to its stability and reactivity.
Cobalt(II) Bromide: Cobalt(II) bromide shares similar properties and applications but differs in its magnetic and electronic characteristics.
Nickel(II) bromide hydrate stands out due to its specific reactivity and stability, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
207569-11-7 |
|---|---|
Fórmula molecular |
Br2H2NiO |
Peso molecular |
236.52 g/mol |
Nombre IUPAC |
nickel(2+);dibromide;hydrate |
InChI |
InChI=1S/2BrH.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2 |
Clave InChI |
LQJMXNQEJAVYNB-UHFFFAOYSA-L |
SMILES |
O.[Ni](Br)Br |
SMILES canónico |
O.[Ni+2].[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Nickel(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B3421034.png)


